1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
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Overview
Description
1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a useful research compound. Its molecular formula is C17H14N2O2S2 and its molecular weight is 342.43. The purity is usually 95%.
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Scientific Research Applications
Stereochemical Studies and Heterocycles Formation
Urea derivatives have been utilized in stereochemical studies, particularly in understanding the formation of saturated heterocycles. Research demonstrates the synthesis of thiourea and urea derivatives from cis- and trans-2-aminomethyl-1-cyclopentanols and cyclohexanols, showing the potential of these compounds in generating 1,3-heterocycles with specific configurations, supporting the role of 1,3-difunctional cyclopentanes in ring closure when forming 1,3-heterocycles with a delocalized π bond system (Fülöp, Bernáth, & Sohár, 1985).
Gelation and Physical Properties Tuning
Another study highlights the ability of urea derivatives to form hydrogels in various acidic environments, with the morphology and rheology of these gels dependent on the anion identity. This finding is significant for tuning the gels' physical properties and opens up new avenues for materials science applications (Lloyd & Steed, 2011).
Acetylcholinesterase Inhibition
In the field of biochemistry, flexible urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, optimizing spacer length and conformational flexibility for efficient interaction with enzyme hydrophobic binding sites. This research contributes to the understanding of how structural modifications affect biological activity, potentially leading to novel inhibitors (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Neuropeptide Y5 Receptor Antagonism
The optimization of urea derivatives for in vitro potency against the neuropeptide Y5 receptor illustrates the potential of these compounds in developing treatments for conditions influenced by this receptor. The study shows the importance of stereochemistry and molecular modifications in enhancing receptor affinity (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Cytokinin-like Activity and Rooting Enhancement
Urea derivatives also exhibit cytokinin-like activity, influencing cell division and differentiation in plants. Forchlorofenuron (CPPU) and thidiazuron (TDZ) are examples of urea cytokinins with applications in in vitro plant morphogenesis studies. This area of research provides valuable insights into the role of synthetic compounds in plant biology and agriculture (Ricci & Bertoletti, 2009).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound likely interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea are not fully understood due to the limited research available. Thiophene nucleus containing compounds show various activities. For example, some thiophene derivatives act as anti-inflammatory agents . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Cellular Effects
It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Molecular Mechanism
Thiophene derivatives are known to interact with various biomolecules, leading to changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
It is known that the effects of thiophene derivatives can vary with different dosages .
Properties
IUPAC Name |
1-phenyl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c20-16(14-7-4-10-22-14)15-9-8-13(23-15)11-18-17(21)19-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTVXRSIGQLUOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.